2-[2-(2-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane
CAS No.:
Cat. No.: VC13480541
Molecular Formula: C12H14BrFO3
Molecular Weight: 305.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrFO3 |
|---|---|
| Molecular Weight | 305.14 g/mol |
| IUPAC Name | 2-[2-(2-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane |
| Standard InChI | InChI=1S/C12H14BrFO3/c13-10-3-2-9(14)8-11(10)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 |
| Standard InChI Key | REXRAZYADNHYGT-UHFFFAOYSA-N |
| SMILES | C1COC(OC1)CCOC2=C(C=CC(=C2)F)Br |
| Canonical SMILES | C1COC(OC1)CCOC2=C(C=CC(=C2)F)Br |
Introduction
Synthesis
The synthesis of 2-[2-(2-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane typically involves a multi-step process. The general approach for similar compounds involves the reaction of a bromo-fluorophenol with ethylene oxide to form a phenoxyethanol intermediate, which is then reacted with 1,3-dioxane under acidic conditions to yield the final product.
Synthetic Route:
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Step 1: Reaction of 2-bromo-5-fluorophenol with ethylene oxide in the presence of a base to form 2-(2-bromo-5-fluorophenoxy)ethanol.
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Step 2: Reaction of the intermediate with 1,3-dioxane under acidic conditions to form the final product.
Chemical Reactions and Applications
2-[2-(2-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including substitution reactions where the bromine atom can be replaced with other nucleophiles. It is also a potential candidate for oxidation and reduction reactions, as well as coupling reactions like Suzuki-Miyaura coupling.
Applications:
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Chemistry: Used as a building block in organic synthesis.
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Biology and Medicine: Potential use in the development of bioactive compounds and pharmaceuticals.
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Industry: Utilized in the production of specialty chemicals and materials.
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